Cuprous ion
Description
Properties
CAS No. |
17493-86-6 |
|---|---|
Molecular Formula |
Cu+ |
Molecular Weight |
63.55 g/mol |
IUPAC Name |
copper(1+) |
InChI |
InChI=1S/Cu/q+1 |
InChI Key |
VMQMZMRVKUZKQL-UHFFFAOYSA-N |
SMILES |
[Cu+] |
Canonical SMILES |
[Cu+] |
Other CAS No. |
139076-62-3 17493-86-6 |
Synonyms |
cuprous ion |
Origin of Product |
United States |
Comparison with Similar Compounds
Electronic and Magnetic Properties
Cuprous ion (Cu⁺) is distinct from other monovalent and polyvalent ions in its electronic structure and bonding behavior:
| Property | This compound (Cu⁺) | Ferrous Ion (Fe²⁺) | Mercurous Ion (Hg₂²⁺) |
|---|---|---|---|
| Electronic Config. | [Ar]3d¹⁰ | [Ar]3d⁶ | [Xe]4f¹⁴5d¹⁰6s¹ (shared) |
| Magnetic Behavior | Diamagnetic | Paramagnetic (4 unpaired e⁻) | Diamagnetic (Hg-Hg bond) |
| Common Oxidation States | +1 | +2, +3 | +1 (as Hg₂²⁺ dimer) |
| Stability in Solution | Low (disproportionates) | Moderate (oxidizes to Fe³⁺) | High (covalent dimer) |
- Mercurous Ion (Hg₂²⁺) : Unlike Cu⁺, Hg⁺ exists as a covalent dimer (Hg-Hg bond) to achieve diamagnetism, avoiding unpaired electrons .
- Ferrous Ion (Fe²⁺) : Paramagnetic due to four unpaired d-electrons, Fe²⁺ is more redox-active in biological systems (e.g., hemoglobin) but requires stabilization against oxidation to Fe³⁺ .
Redox Reactivity and Dioxygen Binding
Cuprous ions exhibit unique reactivity with molecular oxygen, differing from Fe²⁺ and other transition metals:
Table 1: Redox and Dioxygen Reactivity of Cu⁺ vs. Fe²⁺
- Synthetic Cu⁺ complexes bind O₂ with low activation barriers, enabling rapid electron transfer in enzymes like cytochrome c oxidase .
- Fe²⁺ in heme proteins favors strong O₂ binding for transport but requires higher energy for redox transitions .
CUPRAC Assay vs. FRAP Assay
| Assay | CUPRAC (Cu²⁺ → Cu⁺) | FRAP (Fe³⁺ → Fe²⁺) |
|---|---|---|
| pH Range | Neutral (pH 7) | Acidic (pH 3.6) |
| Detectable Antioxidants | Thiols, phenolics, liposolubles | Limited to hydrophilic |
| Sensitivity | 450 nm (Cu⁺-neocuproine) | 593 nm (Fe²⁺-TPTZ) |
| Applications | Food, biological samples | Plasma, serum |
- CUPRAC leverages Cu⁺'s redox versatility to detect a broader range of antioxidants compared to Fe-based FRAP .
Fenton-like Reactions
| Parameter | Cu⁺/Cu²⁺ System | Fe²⁺/Fe³⁺ System |
|---|---|---|
| Hydroxyl Radical (•OH) Yield | High (fast ROS generation) | Moderate |
| Mineralization Efficiency | Faster BPA degradation | Slower but more efficient |
| Charge Consumption | High (excess charge needed) | Low (82% mineralization) |
- Cu⁺ accelerates pollutant degradation (e.g., bisphenol A) but is less energy-efficient than Fe²⁺ due to higher charge requirements .
Preparation Methods
Two-Stage Electrochemical Reactor Design
The patented system employs a pre-reaction cell and an electrochemical reactor (Fig. 1). In the first stage, excess copper turnings reduce ~98–99.5% of Cu²⁺ in concentrated HCl. The partially reduced solution is then transferred to the reactor, where the EMF drives residual Cu²⁺ to Cu⁺. Continuous EMF application during solvent evaporation prevents re-oxidation, yielding a white, cupric ion-free CuCl powder with >99.999% purity.
Table 1 : Exemplary Electrochemical Synthesis Parameters from US4582579A
| Parameter | Value |
|---|---|
| CuO starting material | 48.2 g (0.6066 mol) |
| HCl volume | 1.2 L (concentrated) |
| Reaction temperature | 45°C |
| Electrode mass (Cu) | 12 g (12 cm × 8 cm × 0.025 cm) |
| Final CuCl yield | 120 g (1.212 mol) |
Ion Exchange-Mediated Synthesis of Cuprous Oxide Nanoparticles
Cuprous ions stabilized within oxide matrices (e.g., Cu₂O) are pivotal for photocatalytic applications. A 2023 study demonstrated a resin-assisted ion exchange route to synthesize Cu₂O nanoparticles with reduced agglomeration. The process involves:
-
Cupric hydroxide gel formation : Anion exchange resin (AER-201×7) treats CuCl₂ solution, releasing hydroxide ions to form Cu(OH)₂ gel.
-
Glucose reduction : The gel is reduced by glucose at 75°C (pH 11) via:
The resin’s polystyrene matrix mechanically disperses Cu(OH)₂ precursors, yielding 780 nm Cu₂O particles with enhanced photocatalytic stability against methylene blue.
Table 2 : Ion Exchange vs. Chemical Precipitation Methods for Cu₂O Synthesis
| Parameter | Ion Exchange Route (Sample 1) | Chemical Precipitation (Sample 2) |
|---|---|---|
| Precursor | Cu(OH)₂ gel | CuSO₄ + NaOH |
| Reductant | Glucose | Glucose |
| Particle size (nm) | 780 | 1200 |
| Agglomeration | Low (resin-modified) | High |
| Photocorrosion resistance | 85% retention after 5 cycles | 60% retention after 5 cycles |
Comparative Analysis of this compound Stabilization Strategies
Electrochemical vs. Ion Exchange Methods
-
Purity control : Electrochemical methods achieve 5N purity by eliminating Cu²⁺ via EMF, whereas ion exchange routes rely on resin-mediated dispersion to minimize defects.
-
Scalability : Batch electrochemical reactors (1.5 L capacity) are suitable for industrial-scale CuCl production, while ion exchange techniques are optimal for lab-scale nanoparticle synthesis.
-
Energy input : Electrochemical systems require 50–55°C heating and continuous EMF, whereas ion exchange operates at ambient conditions post-gel formation.
Role of Inert Atmospheres
Both methods necessitate nitrogen blanketing to prevent Cu⁺ oxidation. In the electrochemical reactor, nitrogen purging reduces dissolved oxygen to <1 ppm, critical for maintaining colorless CuCl solutions.
Emerging Techniques and Hybrid Approaches
Photoreduction of Cupric Complexes
Recent studies explore UV-assisted reduction of Cu²⁺-EDTA complexes to Cu⁺ in the presence of hole scavengers (e.g., methanol). This method achieves 92% Cu⁺ yield within 30 min but requires rigorous pH control (pH 3–4).
Molten Salt Synthesis
High-temperature (400–600°C) reactions in KCl-LiCl eutectic melts enable direct Cu⁺ stabilization via:
This method bypasses aqueous instability but demands specialized equipment for molten salt handling.
Challenges and Mitigation Strategies
Q & A
What experimental approaches are recommended to study electron transfer mechanisms involving cuprous ions in aqueous solutions?
Methodological Answer:
To investigate electron transfer dynamics (e.g., Cu⁺ → electrode), combine electrochemical methods (cyclic voltammetry) with spectroscopic techniques like X-ray absorption spectroscopy (XAS) to track oxidation state changes . For solvation shell analysis, use molecular dynamics (MD) simulations parameterized with neutron scattering data to model Jahn-Teller distortions, though conflicting interpretations require validation against experimental ion-pairing studies .
Key Data:
- Solvation shell dynamics: MD simulations reveal asymmetric Cu⁺ hydration structures, but neutron scattering data lacks conclusive Jahn-Teller evidence .
- Electrode interactions: Overpotential thresholds for Cu⁺ electron transfer vary with pH and counterion presence (e.g., Cl⁻) .
How can researchers accurately quantify cuprous ion activity in complex matrices like seawater?
Methodological Answer:
Calculate activity coefficients (γ) using the Davies equation, incorporating ionic strength (I) derived from seawater composition (e.g., I ≈ 0.63 for [Cl⁻] = 0.48 M) . For direct measurement, employ ion-selective electrodes (ISEs) calibrated against standard Cu⁺ solutions, noting interference from Cu²⁺ and organic ligands. Validate via anodic stripping voltammetry (ASV) with a mercury-film electrode to distinguish Cu⁺ from other redox-active species .
Key Data:
- Activity coefficient (γ) for Cu⁺ in seawater: ~0.67 .
- Solubility product (K_sp) of CuOH in seawater: Derived from (Cu⁺)(OH⁻) = 1.2 × 10⁻¹⁵ .
What advanced techniques resolve structural ambiguities in this compound-ligand complexes?
Methodological Answer:
Use ion mobility-mass spectrometry (IMS-MS) with collision-induced dissociation (CID) to differentiate isomers. Couple with this compound-induced fragmentation (e.g., Cu⁺ adducts) to enhance specificity in identifying coordination geometries . Pair synchrotron-based XAS (e.g., EXAFS) with density functional theory (DFT) to refine bond-length distributions in Cu⁺-organic complexes .
Example Workflow:
Prepare Cu⁺-ligand complexes in inert atmosphere.
Analyze via IMS-MS with Cu⁺ doping for adduct formation.
Compare experimental EXAFS spectra to DFT-simulated models.
How should researchers address contradictions in reported Jahn-Teller effects for hydrated cuprous ions?
Methodological Answer:
Reconcile discrepancies by:
- Re-evaluating MD simulation parameters (e.g., force fields for Cu⁺-H₂O interactions) .
- Conducting temperature-dependent XAS to probe dynamic symmetry breaking.
- Testing ion-pairing hypotheses (e.g., Cu⁺-Cl⁻ complexes in seawater) via Raman spectroscopy .
Critical Analysis:
- Neutron scattering data alone cannot confirm static Jahn-Teller distortions; dynamic averaging may mask effects .
- Ion pairing with Cl⁻ alters solvation symmetry, complicating interpretation .
What methodologies optimize the synthesis and stabilization of cuprous ions in aerobic aqueous systems?
Methodological Answer:
- Synthesis: Reduce Cu²⁺ using ascorbic acid or hydrazine under nitrogen, with real-time monitoring via UV-Vis (λ = 450 nm for Cu⁺) .
- Stabilization: Introduce chelators (e.g., neocuproine) or matrix isolation in polymeric gels to inhibit oxidation. Validate stability via cyclic voltammetry over 24-hour periods .
Stability Data:
- Half-life of unchelated Cu⁺ in aerated water: <10 minutes at pH 6.
- Neocuproine-Cu⁺ complex stability constant (log β): ~15.2 .
How can computational models improve predictions of this compound reactivity in environmental systems?
Methodological Answer:
Develop hybrid quantum mechanics/molecular mechanics (QM/MM) models to simulate Cu⁺ interactions with organic matter. Parameterize using experimental EXAFS and redox potential data. Validate against field measurements (e.g., Cu⁺ speciation in marine biofilms) .
Model Limitations:
- Challenges in simulating dynamic solvent effects over microsecond timescales.
- Ion-pairing equilibria require explicit inclusion of counterions (e.g., Cl⁻, SO₄²⁻) .
What strategies mitigate interference from cupric ions (Cu²⁺) when analyzing cuprous species?
Methodological Answer:
- Separation: Use chelation resins (e.g., bathocuproine-functionalized silica) to selectively bind Cu⁺.
- Detection: Employ differential pulse voltammetry (DPV) with a gold ultramicroelectrode, leveraging distinct redox potentials (Cu⁺: ~0.15 V vs. Ag/AgCl; Cu²⁺: ~0.34 V) .
Interference Threshold:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
